Trimethoxy Dobutamine Hydrochloride (TM-DHC) is primarily used as an impurity standard and reference material in the pharmaceutical industry. It serves as a crucial component in the quality control process of the drug Dobutamine Hydrochloride, a medication used to treat heart failure [].
TM-DHC helps ensure the purity and consistency of Dobutamine Hydrochloride by allowing researchers and quality control personnel to identify and quantify its presence as an impurity within the final drug product []. This is essential for maintaining patient safety and ensuring the drug's efficacy.
TM-DHC can also be utilized in research and development activities related to Dobutamine Hydrochloride and potentially other similar drugs. Researchers might employ it to:
Trimethoxy Dobutamine Hydrochloride is a synthetic compound with the chemical formula and a molecular weight of approximately 379.92 g/mol. It is classified as a phenethylamine derivative and is structurally related to Dobutamine, a medication commonly used in the treatment of heart conditions. The compound features three methoxy groups attached to a phenyl ring, which contributes to its pharmacological properties and potential therapeutic applications .
These reactions are significant for synthesizing analogs with modified biological activities or pharmacokinetic profiles.
Trimethoxy Dobutamine Hydrochloride exhibits properties similar to those of Dobutamine, primarily acting as a beta-adrenergic agonist. Its biological activities include:
The synthesis of Trimethoxy Dobutamine Hydrochloride typically involves several steps:
These methods may vary based on specific laboratory protocols or desired purity levels .
Trimethoxy Dobutamine Hydrochloride is primarily used in pharmaceutical research and development. Its applications include:
Several compounds share structural or functional similarities with Trimethoxy Dobutamine Hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Dobutamine | Phenethylamine | Heart failure treatment | Established clinical use; rapid action |
| Isoproterenol | Phenylethanol | Asthma treatment | Primarily acts on beta receptors |
| Epinephrine | Catecholamine | Anaphylaxis treatment | Dual action on alpha and beta receptors |
| Norepinephrine | Catecholamine | Shock treatment | Stronger vasoconstriction effects |
Trimethoxy Dobutamine Hydrochloride is unique due to its specific methoxy substitutions, which may enhance its selectivity and reduce side effects compared to other adrenergic agonists. Its potential neuroprotective effects also set it apart from traditional agents used in cardiovascular therapy .
Trimethoxy Dobutamine Hydrochloride represents a chemically modified derivative of the parent compound dobutamine, characterized by the presence of three methoxy substituents replacing the original hydroxyl groups [1] [2]. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as (2RS)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine Hydrochloride [25] [26]. This pharmaceutical impurity is registered under the Chemical Abstracts Service number 51062-14-7 and is recognized in both European Pharmacopoeia and United States Pharmacopoeia as Dobutamine Related Compound C [3] [5] [6].
The molecular formula of Trimethoxy Dobutamine Hydrochloride has been consistently validated across multiple analytical sources as C₂₁H₂₉NO₃ · HCl [3] [5] [6]. This formulation indicates a complex organic structure containing twenty-one carbon atoms, twenty-nine hydrogen atoms, one nitrogen atom, and three oxygen atoms in the free base form, with an additional hydrogen atom and chlorine atom contributed by the hydrochloride salt formation [4]. The molecular weight has been determined through mass spectrometric analysis to be 379.92 to 379.93 grams per mole, with an exact mass of 379.191437 atomic mass units [1] [3] [4].
Table 1: Molecular Characterization Data for Trimethoxy Dobutamine Hydrochloride
| Property | Value | Source Citation |
|---|---|---|
| Chemical Name (IUPAC) | (2RS)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine Hydrochloride | [25] [26] |
| Alternative Names | Trimethoxy Dobutamine Hydrochloride; Dobutamine Related Compound C; Dobutamine EP Impurity C | [1] [2] [38] [40] |
| CAS Number | 51062-14-7 | [1] [2] [3] [4] |
| Molecular Formula | C₂₁H₂₉NO₃ · HCl | [3] [5] [6] |
| Molecular Weight (g/mol) | 379.92-379.93 | [1] [3] [4] [7] |
| Carbon Atoms | 21 | [4] |
| Hydrogen Atoms | 30 (including HCl) | [4] |
| Nitrogen Atoms | 1 | [4] |
| Oxygen Atoms | 3 | [4] |
| Chlorine Atoms (as HCl) | 1 | [4] |
| Exact Mass | 379.191437 | [4] |
| Polar Surface Area (Ų) | 39.72 | [4] |
| LogP Value | 5.05870 | [4] |
| Storage Temperature | 2-8°C | [11] |
| Purity Grade | >95% (HPLC) | [3] [5] [6] |
| Classification | Pharmaceutical Impurity / Reference Standard | [2] [5] [6] [29] |
The atomic composition reveals the presence of three methoxy functional groups (-OCH₃) strategically positioned on the aromatic ring systems [1] [25] [26]. These methoxy substituents significantly influence the compound's physicochemical properties, particularly its lipophilicity as evidenced by the calculated logarithmic partition coefficient value of 5.05870 [4]. The polar surface area of 39.72 square angstroms indicates moderate polarity, which affects the compound's solubility characteristics and potential bioavailability [4].
The synthetic relationship between these compounds involves the trimethoxy derivative serving as a precursor in the manufacture of dobutamine through demethylation reactions [37] [39]. Industrial synthesis procedures occasionally result in incomplete demethylation, leading to the presence of Trimethoxy Dobutamine Hydrochloride as an impurity in final pharmaceutical preparations [37] [39]. Regulatory guidelines from both European and United States pharmacopoeias establish specific limits for this impurity to ensure pharmaceutical quality and safety [3] [5] [6].